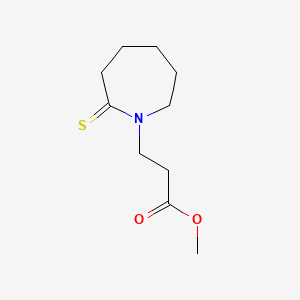
3-Iodo-N-tosyl-4-aminobenzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-N-tosyl-4-aminobenzotriazole is a complex organic compound that features a benzo[d][1,2,3]triazole ring substituted with an iodine atom and a sulfonamide group attached to a methylbenzene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-tosyl-4-aminobenzotriazole typically involves multiple steps, starting with the preparation of the benzo[d][1,2,3]triazole core This core can be synthesized through a cyclization reaction involving appropriate precursorsThe sulfonamide group is then introduced through a sulfonation reaction, often using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-Iodo-N-tosyl-4-aminobenzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The benzo[d][1,2,3]triazole ring can engage in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., iodine, N-iodosuccinimide), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary but often involve solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the iodine atom can yield various substituted benzo[d][1,2,3]triazoles, while coupling reactions can produce more complex polycyclic compounds .
科学的研究の応用
3-Iodo-N-tosyl-4-aminobenzotriazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties .
作用機序
The mechanism of action of 3-Iodo-N-tosyl-4-aminobenzotriazole involves its interaction with specific molecular targets. The benzo[d][1,2,3]triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1H-benzo[d][1,2,3]triazole: A simpler analog without the iodine and sulfonamide substitutions.
4-Methylbenzenesulfonamide: Lacks the benzo[d][1,2,3]triazole ring and iodine atom.
N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: Similar in structure but with different substituents and functional groups .
Uniqueness
3-Iodo-N-tosyl-4-aminobenzotriazole is unique due to the combination of the benzo[d][1,2,3]triazole ring, iodine atom, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
1329835-01-9 |
|---|---|
分子式 |
C13H11IN4O2S |
分子量 |
414.221 |
IUPAC名 |
N-(3-iodobenzotriazol-4-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11IN4O2S/c1-9-5-7-10(8-6-9)21(19,20)16-12-4-2-3-11-13(12)18(14)17-15-11/h2-8,16H,1H3 |
InChIキー |
FOLDXKCJHZXJAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N(N=N3)I |
同義語 |
1-(3-Iodo-N-tosyl-4-aminobenzyl)-1H-1,2,4-triazole; 2-Iodo-N-tosyl-4-(1H-1,2,4-triazol-1-ylmethyl)-benzenamine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Rucl(P-cymene)((S)-tolbinap)]CL](/img/structure/B589733.png)



![5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589738.png)
![5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589742.png)




![68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide](/img/structure/B589750.png)

